N-butyl-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-butyl-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction can be catalyzed by various agents, including iodine or metal catalysts, to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Solvent-free conditions and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: N-butyl-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines .
Scientific Research Applications
N-butyl-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-butyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-amino-1,3-dimethylpyrazole
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine .
Comparison: N-butyl-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-butyl-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-10-9-7-8(2)12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
CANKNKNXOUJWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C(=C1)C)C |
Origin of Product |
United States |
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